molecular formula C20H29N3O5S B12170699 methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate

methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B12170699
M. Wt: 423.5 g/mol
InChI Key: MMJKTCHEYSTFBL-UHFFFAOYSA-N
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Description

Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate involves multiple steps. One common approach is to start with the preparation of 4-methylpiperidine, which can be synthesized through the hydrogenation of pyridine derivatives

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines.

Scientific Research Applications

Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The sulfonyl and carbamate groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H29N3O5S

Molecular Weight

423.5 g/mol

IUPAC Name

methyl N-[4-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate

InChI

InChI=1S/C20H29N3O5S/c1-15-7-11-22(12-8-15)19(24)16-9-13-23(14-10-16)29(26,27)18-5-3-17(4-6-18)21-20(25)28-2/h3-6,15-16H,7-14H2,1-2H3,(H,21,25)

InChI Key

MMJKTCHEYSTFBL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC

Origin of Product

United States

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